Crystallographic Target Engagement at ZIKV NS2B-NS3 Protease
This compound has a verified crystal structure demonstrating direct binding to the ZIKV NS2B-NS3 protease active site. The PanDDA analysis group deposited the co-crystal structure (PDB 7H2B) at 1.60 Å resolution [1]. The fragment was identified as one of 47 active-site binding fragments from a primary screen of 1076 compounds, corresponding to a hit rate of approximately 4.4% for active-site binders [2]. In contrast, the closely related analog LF6 (the (1R,2R) enantiomer lacking the 1-methyl group) co-crystallizes with SARS-CoV-2 NSP14 (PDB 5SKW), not ZIKV NS2B-NS3, demonstrating that the structural features of this compound confer differential target selectivity [3].
| Evidence Dimension | Crystallographically validated target binding |
|---|---|
| Target Compound Data | Co-crystal structure with ZIKV NS2B-NS3 protease (PDB 7H2B) at 1.60 Å resolution; 1 of 47 active-site fragment hits from 1076 screened |
| Comparator Or Baseline | Close analog LF6 {(1R,2R)-2-[(Z)-(3-methyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]cyclopentyl}methanol: co-crystal with SARS-CoV-2 NSP14 (PDB 5SKW), not ZIKV protease |
| Quantified Difference | Differential target engagement: ZIKV NS2B-NS3 protease vs. SARS-CoV-2 NSP14; stereochemistry and 1-methyl substitution dictate target selection between viral protease families |
| Conditions | X-ray crystallography; PanDDA fragment screening at Diamond Light Source XChem facility; PDB deposition with full validation metrics (R-Free: 0.253, R-Work: 0.228) |
Why This Matters
Procurement decisions for antiviral fragment-based drug discovery programs must be guided by experimentally validated target engagement data—this compound has atomic-resolution evidence for ZIKV NS2B-NS3 binding, while the closest stereochemical analog binds an entirely different viral target.
- [1] RCSB PDB. 7H2B: Crystal Structure of ZIKV NS2B-NS3 protease in complex with Z1272517105. Resolution: 1.60 Å. R-Free: 0.253. Deposited: 2024-04-03. View Source
- [2] Ni, X., et al. Crystallographic fragment screening and deep mutational scanning of Zika virus NS2B-NS3 protease. bioRxiv 2024.04.29.591502. 47 active-site fragments identified from 1076 screened. View Source
- [3] RCSB PDB. 5SKW: Crystal Structure of SARS-CoV-2 NSP14 in complex with Z1272494722 (LF6). Deposited: 2022-03-03. DOI: 10.2210/pdb5SKW/pdb. View Source
